molecular formula C6H6O3S2 B1202543 4-Mercaptobenzenesulfonic acid CAS No. 7134-41-0

4-Mercaptobenzenesulfonic acid

Cat. No.: B1202543
CAS No.: 7134-41-0
M. Wt: 190.2 g/mol
InChI Key: ULBNVDPBWRTOPN-UHFFFAOYSA-N
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Description

4-Mercaptobenzenesulfonic acid, also known as 4-sulfanylbenzenesulfonic acid, is an organic compound with the chemical formula C6H6O3S2. It is a colorless to pale yellow crystalline solid that is highly soluble in water and some organic solvents. This compound is known for its strong acidic properties and its ability to form complexes with metals. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties .

Scientific Research Applications

4-Mercaptobenzenesulfonic acid has a wide range of applications in scientific research, including:

Safety and Hazards

4-Mercaptobenzenesulfonic acid is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Mercaptobenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of benzene followed by the introduction of a thiol group. The process typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of 4-nitrobenzenesulfonic acid using tin and hydrochloric acid. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Mercaptobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-mercaptobenzenesulfonic acid involves its ability to donate and accept electrons, making it a versatile reagent in redox reactions. It can form complexes with metals, which can then participate in catalytic cycles. The thiol group in the compound is particularly reactive, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: 4-Mercaptobenzenesulfonic acid is unique due to its combination of a sulfonic acid group and a thiol group, which imparts distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metals, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

4-sulfanylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBNVDPBWRTOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221537
Record name 4-Mercaptobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7134-41-0
Record name 4-Mercaptobenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7134-41-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Mercaptobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Mercaptobenzenesulfonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE7V2EW58L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Mercaptobenzenesulfonic acid contribute to improving the properties of PEDOT:PSS as a transparent electrode material?

A: this compound plays a crucial role in modifying silver nanowires (AgNWs) to enhance their interaction with PEDOT:PSS. The thiol group (-SH) of this compound readily interacts with the silver surface, forming a stable Ag-S bond. [] This modification results in "S-AgNWs," which are silver nanowires decorated with this compound molecules.

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